3-(4-NITRO-PH)-4-OXO-4H-CHROMEN-7-YL 3-(((4-ME-PHENYL)SULFONYL)AMINO)PROPANOATE
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Overview
Description
3-(4-NITRO-PH)-4-OXO-4H-CHROMEN-7-YL 3-(((4-ME-PHENYL)SULFONYL)AMINO)PROPANOATE is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a nitrophenyl group, a chromenone core, and a sulfonylamino propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-NITRO-PH)-4-OXO-4H-CHROMEN-7-YL 3-(((4-ME-PHENYL)SULFONYL)AMINO)PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the nitrophenyl group and the sulfonylamino propanoate moiety. Common synthetic routes include:
Condensation Reactions: The chromenone core is often synthesized through condensation reactions involving salicylaldehyde derivatives and β-ketoesters under acidic or basic conditions.
Sulfonylation: The sulfonylamino propanoate moiety is introduced via sulfonylation reactions using sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-NITRO-PH)-4-OXO-4H-CHROMEN-7-YL 3-(((4-ME-PHENYL)SULFONYL)AMINO)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylamino propanoate moiety.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-NITRO-PH)-4-OXO-4H-CHROMEN-7-YL 3-(((4-ME-PHENYL)SULFONYL)AMINO)PROPANOATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(4-NITRO-PH)-4-OXO-4H-CHROMEN-7-YL 3-(((4-ME-PHENYL)SULFONYL)AMINO)PROPANOATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the chromenone core may interact with various enzymes and receptors. The sulfonylamino propanoate moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-NITRO-PH)-4-OXO-4H-CHROMEN-7-YL 3-(((4-ME-PHENYL)SULFONYL)AMINO)PROPANOATE: can be compared with other chromenone derivatives and sulfonylamino compounds.
Chromenone Derivatives: Compounds with similar chromenone cores but different substituents.
Sulfonylamino Compounds: Compounds with sulfonylamino groups attached to different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a nitrophenyl group, a chromenone core, and a sulfonylamino propanoate moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O8S/c1-16-2-9-20(10-3-16)36(32,33)26-13-12-24(28)35-19-8-11-21-23(14-19)34-15-22(25(21)29)17-4-6-18(7-5-17)27(30)31/h2-11,14-15,26H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLKMRPTEBJIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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